tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its tert-butyl ester group and a hydroxyethyl substituent on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable naphthyridine precursor with tert-butyl (S)-6-(1-hydroxyethyl) ester under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The naphthyridine ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced naphthyridine ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The naphthyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can be compared with other naphthyridine derivatives, such as:
- tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-quinoline-1(2H)-carboxylate
- tert-Butyl (S)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-pyridine-1(2H)-carboxylate
These compounds share similar structural features but differ in the heterocyclic ring system. The unique properties of this compound, such as its specific ring structure and substituents, contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10(18)11-7-8-13-12(16-11)6-5-9-17(13)14(19)20-15(2,3)4/h7-8,10,18H,5-6,9H2,1-4H3/t10-/m0/s1 |
InChI Key |
YJTLBOQPFOYPAC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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